2-(4-Chlorophenoxy)butanoic acid

Overview

Description

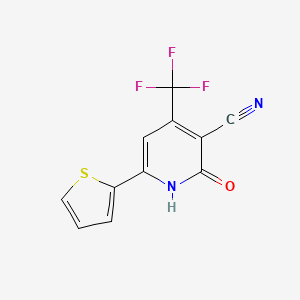

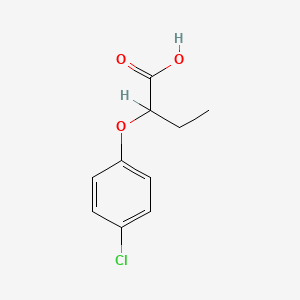

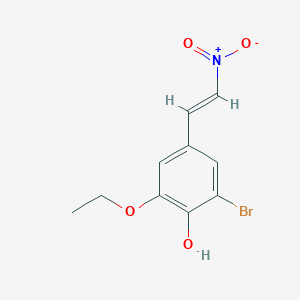

2-(4-Chlorophenoxy)butanoic acid is a chemical compound with the empirical formula C10H11ClO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenoxy)butanoic acid consists of a butanoic acid molecule where one of the hydrogen atoms in the 2-position is replaced by a 4-chlorophenoxy group . The molecular weight of this compound is 214.65 g/mol .Physical And Chemical Properties Analysis

2-(4-Chlorophenoxy)butanoic acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications

Mutagenicity Studies

- Thietanium Ion Formation: 2-Chloro-4-(methylthio)butanoic acid, closely related to 2-(4-Chlorophenoxy)butanoic acid, has been studied for its mutagenic properties and suspected carcinogenic effects. Researchers proposed a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, derived from the solvolysis of the acid, which may be associated with observed mutagenicity (Jolivette, Kende, & Anders, 1998).

Herbicide Analysis

- Detection in Soil and Water: Studies have developed methods for determining chlorophenoxy acid herbicides, including 2-(4-Chlorophenoxy)butanoic acid, in soil and water. These include capillary high-performance liquid chromatography with ultraviolet detection and large volume injection and temperature gradient techniques (Rosales-Conrado et al., 2002).

Chemical Structure and Properties

- Complex Formation with Metals: The crystal structures of metal(II) complexes of γ-phenoxybutanoic acids, including 4-(4-chlorophenoxy)butanoic acid, have been studied using X-ray diffraction techniques. These studies highlight the structural properties and potential applications in coordination chemistry (Smith, Shariff, O'reilly, & Kennard, 1989).

Environmental Impact

- Sorption to Soil and Minerals: Research on 2,4-D and other phenoxy herbicides, including 4-(2,4-dichlorophenoxy)butyric acid, has focused on their sorption behavior in soil and minerals. This is crucial for understanding their environmental fate and impact (Werner, Garratt, & Pigott, 2012).

Photolabile Properties

- Optical Gating of Synthetic Ion Channels: Research has utilized derivatives such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid for the optical gating of synthetic ion channels. These studies explore applications in controlled release, sensing, and information processing (Ali et al., 2012).

Biological Activities

- Enzymatic Reactions and Enantioselectivity: Studies on the esterification of racemic 2-(4-chlorophenoxy) propionic acid have shown reverse enantioselectivity, highlighting the compound's potential in biological processes (Wu, Chu, & Wang, 1991).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds interact with nuclear receptors, affecting cellular proliferation and differentiation in target tissues .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in gene expression and affecting cellular proliferation and differentiation .

Biochemical Pathways

It is known that similar compounds can affect eukaryotic gene expression through their interaction with steroid hormone receptors .

Result of Action

It is suggested that the compound may affect cellular proliferation and differentiation in target tissues .

properties

IUPAC Name |

2-(4-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJKAKCQVUWNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908198 | |

| Record name | 2-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)butanoic acid | |

CAS RN |

10310-19-7 | |

| Record name | 2-(4-Chlorophenoxy)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3021799.png)

![Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate](/img/structure/B3021808.png)

![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)